HNFBH compound

Description

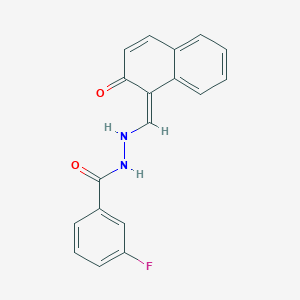

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2/c19-14-6-3-5-13(10-14)18(23)21-20-11-16-15-7-2-1-4-12(15)8-9-17(16)22/h1-11,22H,(H,21,23)/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOAGKHCMUAYFX-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878249 | |

| Record name | 2-OH-1-Naphthaldehyde m-Fluoro-Ph-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116324-98-2 | |

| Record name | 2-Hydroxy-1-naphthylaldehyde 3-fluorobenzoylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Theoretical and Computational Chemistry of Hnfbh

Quantum Mechanical Investigations

Quantum mechanical calculations have been instrumental in elucidating the fundamental electronic characteristics of HNFBH. These studies, primarily rooted in Density Functional Theory (DFT), have allowed for a detailed examination of the molecule's electron density, orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comchemrxiv.org This approach is based on the principle that the ground-state electron density of a system determines all of its electronic properties. chemrxiv.org DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying complex molecules like HNFBH. nih.gov

Studies on HNFBH have employed DFT to calculate various molecular properties that are crucial for understanding its reactivity. These properties include the chemical potential (µ), which indicates the tendency of electrons to escape from the system; chemical hardness (η), which measures the resistance to a change in electron distribution; and electrophilicity (ω), which quantifies the ability of a molecule to accept electrons. mdpi.com By analyzing these reactivity descriptors, scientists can predict how HNFBH will interact with other chemical species. redalyc.org

The choice of the functional and basis set is a critical aspect of DFT calculations, as it directly impacts the accuracy of the results. mdpi.com For HNFBH, various combinations have likely been tested to find a level of theory that accurately reproduces experimental data where available, or provides reliable predictions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in a way that aligns with the intuitive Lewis structure concepts of chemistry. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de

For the HNFBH compound, NBO analysis provides a detailed picture of its Lewis structure, including the hybridization of atomic orbitals that form the chemical bonds. q-chem.com A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The strength of these interactions, estimated using second-order perturbation theory, reveals the extent of electron delocalization and can explain deviations from an idealized Lewis structure. uni-muenchen.deyoutube.com These delocalization effects are crucial for understanding the stability and reactivity of HNFBH.

The analysis also provides natural atomic charges, which offer a more robust description of the electron distribution compared to other methods like Mulliken population analysis. q-chem.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's chemical behavior. taylorandfrancis.com

In the context of HNFBH, FMO theory is used to predict its reactivity and the selectivity of its reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability of the molecule; a larger gap generally implies lower reactivity. nih.gov

By examining the shapes and locations of the HOMO and LUMO in HNFBH, researchers can identify the most likely sites for nucleophilic and electrophilic attack. nih.gov This information is invaluable for predicting the outcomes of chemical reactions involving HNFBH. researchgate.net

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how a molecule like HNFBH moves and interacts with its environment over time. nih.gov

These simulations can be used to investigate the conformational flexibility of HNFBH, to study its interactions with solvent molecules, and to explore the dynamics of its binding to other molecules. mdpi.comdovepress.com MD simulations are particularly useful for understanding processes that occur over longer timescales than can be practically studied with quantum mechanical methods alone. youtube.com The results of MD simulations can provide insights into the thermodynamic and kinetic properties of systems containing HNFBH, complementing the static picture provided by quantum chemical calculations. nih.gov

Computational Prediction of Chemical Reactivity and Selectivity

The computational prediction of chemical reactivity and selectivity is a major goal of theoretical chemistry. nih.gov For the this compound, a variety of computational methods can be employed to achieve this. By integrating the insights gained from DFT, NBO, and FMO analyses, a comprehensive model of HNFBH's reactivity can be constructed.

DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can be used to identify the specific atoms or regions within the HNFBH molecule that are most susceptible to nucleophilic or electrophilic attack. redalyc.org These descriptors provide a more nuanced view of reactivity than can be obtained from atomic charges or FMO analysis alone.

Furthermore, computational methods can be used to model the potential energy surfaces of reactions involving HNFBH. By locating transition states and calculating activation energies, it is possible to predict the feasibility and rate of different reaction pathways. This allows for the prediction of both the reactivity (how fast a reaction will occur) and the selectivity (which products will be formed) of HNFBH in various chemical transformations. Machine learning models, trained on data from quantum mechanical calculations, are also emerging as a powerful tool for predicting chemical reactivity. nih.govchemrxiv.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure and identifying functional groups within a compound. For hydrazones, including HNFBH, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are powerful tools for determining the connectivity of atoms and the chemical environment of nuclei within the HNFBH molecule. ¹H NMR provides information on the number of chemically distinct protons, their relative positions, and coupling patterns, which can reveal the substitution patterns on the naphthyl and fluorobenzoyl rings, as well as the presence of the imine (-CH=N-) and amide (-NH-) protons. ¹³C NMR complements this by providing insights into the carbon skeleton. While specific detailed NMR data for HNFBH were not found in the available literature, related hydrazone compounds have been extensively characterized by these methods, confirming their structures vulcanchem.comfishersci.fi.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in HNFBH. Key absorption bands would typically include those for the hydroxyl (-OH) group, the carbonyl (C=O) stretch from the benzoyl moiety, the imine (C=N) stretch, and the N-H stretch from the hydrazone linkage. The presence of aromatic C-H stretches and C=C vibrations from the naphthyl and fluorophenyl rings would also be observed. General characterization of hydrazone-based compounds often involves IR spectroscopy to establish their structure ontosight.aifishersci.fiflybase.orgvulcanchem.comdntb.gov.ua.

Mass Spectrometry (MS) : Techniques such as Electron Ionization Mass Spectrometry (EI-MS) or Fast Atom Bombardment Mass Spectrometry (FAB-MS) provide information about the molecular weight and fragmentation patterns of HNFBH. This data is critical for confirming the molecular formula and structural integrity of the synthesized compound vulcanchem.comfishersci.at.

Collectively, these spectroscopic methods enable a thorough elucidation of the molecular structure of HNFBH, confirming the successful synthesis and the presence of all expected functional moieties.

X-ray Crystallography in Determining Solid-State Architectures

For hydrazone compounds, X-ray crystallography reveals crucial structural features such as the planarity of the hydrazone moiety, the conformation of the aromatic rings, and the presence of intramolecular hydrogen bonds, which are often observed in such structures nih.gov. While specific single-crystal X-ray diffraction data for HNFBH (2-hydroxy-1-naphthylaldehyde m-fluorobenzoyl hydrazone) were not explicitly detailed in the provided search results, related hydrazone derivatives have been characterized using this technique. For instance, the crystal structures of 2-hydroxy-1-naphthaldehyde (B42665) 2-methylthiosemicarbazone and coumarin (B35378) hydrazone oxime scaffolds have been determined, providing insights into their solid-state geometries and intermolecular interactions nih.gov.

The information gleaned from X-ray crystallography is vital for understanding how individual HNFBH molecules arrange themselves to form a stable crystal lattice. This includes identifying the presence and nature of intermolecular interactions, which are critical for the principles of crystal engineering.

Principles of Crystal Engineering Applied to HNFBH and its Derivatives

Crystal engineering is an interdisciplinary field that focuses on the rational design and synthesis of solid-state structures with desired physical and chemical properties through the deliberate control of intermolecular interactions uni.lu. This discipline bridges solid-state chemistry and supramolecular chemistry, aiming to predict and manipulate crystal packing uni.lu.

Hydrazone compounds like HNFBH, with their diverse functional groups—including hydroxyl, imine, and amide linkages, alongside aromatic rings—are excellent candidates for crystal engineering. These structural features provide multiple sites for engaging in various non-covalent interactions, which are the "supramolecular glue" that binds molecules into crystals uni.lu.

Supramolecular Interactions and Crystal Packing

The solid-state architecture of a molecular compound is determined by the interplay of various supramolecular interactions. For HNFBH and its derivatives, key interactions include:

π-π Stacking Interactions : The aromatic naphthyl and fluorophenyl rings in HNFBH can engage in π-π stacking interactions. These attractive forces arise from the overlap of electron clouds of adjacent aromatic rings and are crucial for stabilizing layered or columnar crystal structures fishersci.fi. The specific arrangement (e.g., face-to-face, offset parallel) of these rings significantly impacts crystal packing density and properties.

Halogen Bonding : Given the presence of a fluorine atom in HNFBH, halogen bonding (interactions involving a halogen atom as an electrophilic site) could also play a role in directing crystal packing, although its influence might be subtle compared to hydrogen bonding in this specific compound.

The combination and hierarchy of these interactions determine the crystal packing, leading to specific arrangements such as chains, layers, or three-dimensional networks. Understanding these patterns is central to the field of crystal engineering uni.lu.

Rational Design of Crystalline Materials via Intermolecular Interactions

The rational design of crystalline materials involves a predictive approach to control the self-assembly of molecules in the solid state to achieve desired macroscopic properties uni.lu. By understanding the "supramolecular synthons" – recurring structural motifs formed by specific intermolecular interactions – chemists can design molecules that are predisposed to form particular crystal architectures uni.lu.

For HNFBH and its derivatives, rational design strategies could involve:

Modification of Functional Groups : Altering the substituents on the naphthyl or fluorobenzoyl rings can tune the strength and directionality of hydrogen bonds or introduce new interaction sites. For example, changing the position or nature of the halogen atom (e.g., from meta-fluoro to para-chloro) could alter the electronic distribution and thus the halogen bonding potential or the strength of C-H...π interactions.

Introduction of Additional Moieties : Incorporating groups that promote specific π-π stacking geometries or form strong host-guest interactions could lead to novel crystalline frameworks vulcanchem.com.

Solvent and Crystallization Conditions : The choice of solvent and crystallization conditions (e.g., temperature, concentration, evaporation rate) can influence the kinetic and thermodynamic pathways of crystal growth, potentially leading to different polymorphic forms with distinct properties uni.lu.

While the literature highlights the biological activity and general characterization of HNFBH, specific detailed research findings on the rational design of HNFBH derivatives for engineered crystalline materials with tailored properties (e.g., optical, mechanical, or porosity) were not found in the provided search results. However, the structural features of HNFBH make it a promising candidate for such investigations within the broader scope of crystal engineering of hydrazone-based compounds.

Compound Names and PubChem CIDs

Chemical Reactivity and Mechanistic Studies of Hnfbh

Coordination Chemistry and Metal Complexation

Hydrazones, including HNFBH, are a significant class of ligands in coordination chemistry due to their versatile binding modes and ability to form stable complexes with various metal ions. unizin.orgnih.gov

HNFBH is characterized by the presence of a hydrazone (–C=N–NH–) linkage, derived from 2-hydroxy-1-naphthylaldehyde and m-fluorobenzoyl hydrazide. fishersci.nonih.gov This structure typically provides multiple potential donor atoms for metal coordination, primarily nitrogen atoms from the azomethine group (C=N) and the terminal amine, and oxygen atoms from the carbonyl (C=O) and the phenolic hydroxyl group. unizin.orgnih.gov The presence of both oxygen and nitrogen donor atoms allows hydrazones to act as bidentate, tridentate, or even polydentate ligands, leading to the formation of stable chelate rings with metal centers. unizin.orglibretexts.org The enhanced stability of metal complexes formed with polydentate ligands, compared to those with monodentate ligands, is known as the "chelate effect". libretexts.orgshodhsagar.com This effect is a key principle in the design of effective chelating agents. The specific arrangement of donor atoms in HNFBH, particularly the phenolic oxygen, the azomethine nitrogen, and potentially the carbonyl oxygen, suggests an ONO or similar coordination mode, which is common for hydrazones derived from salicylaldehyde (B1680747) or naphthylaldehyde. unizin.org

The formation of metal-hydrazone complexes typically occurs through the condensation of hydrazides with aldehydes or ketones, followed by coordination to a metal ion. unizin.orgresearchgate.net The chelating behavior of hydrazones is influenced by their amido-iminol tautomerism, where a proton transfer can occur between the hydrazinic-nitrogen and the keto group, leading to neutral keto forms or deprotonated enolic forms depending on the pH of the medium and the metal salt employed. unizin.org This tautomerism affects the π-electron configuration and increases conjugation, contributing to the stability of the resulting coordination compounds. unizin.org

HNFBH is recognized for its high affinity for iron, a property that is crucial for its antimalarial action, where it functions as an iron chelator. fishersci.nonih.govresearchgate.net The stability of metal complexes is influenced by factors such as the size and charge of both the ligand and the metal ion, and the number of chelate rings formed. shodhsagar.comresearchgate.net For example, complexes with 5-membered rings are generally more stable if they are saturated, while 6-membered rings are more stable if the ligands contain conjugated double bonds. shodhsagar.com While specific stability constants for HNFBH-iron complexes were not found in the immediate search, the reported high efficiency of HNFBH in suppressing parasite growth (IC50 0.21 ± 0.04 µmol/L) is attributed to its potent iron-chelating ability. fishersci.noresearchgate.net

Catalytic Transformations Involving HNFBH Scaffolds

Hydrazone derivatives and their metal complexes have been explored for their catalytic potential across various chemical transformations. unizin.orgnih.gov Catalysis can broadly be categorized into homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid, allowing for molecular-level interactions and often high selectivity. slideshare.netfiveable.meyoutube.com Conversely, heterogeneous catalysis involves catalysts in a different phase, usually a solid, providing an active surface for reactions and often offering easier separation and reusability. unizin.orgyoutube.comlibretexts.orgfrontiersin.orgrsc.orgresearchgate.net

While general literature indicates that hydrazone-based metal complexes can act as catalysts in various oxidation-reduction processes and other chemical reactions unizin.orgnih.gov, specific detailed studies on HNFBH itself acting as a catalyst in homogeneous or heterogeneous systems are limited in the provided search results. However, the inherent ability of hydrazones to coordinate with transition metals, which are frequently employed in catalytic cycles due to their variable oxidation states, suggests a potential role for HNFBH scaffolds in catalysis. youtube.com For instance, transition metal ions are commonly used as homogeneous catalysts because their variable oxidation states allow them to easily participate in redox reactions. youtube.com Heterogeneous catalysts often involve solid metal surfaces where reactants adsorb, react, and products desorb. unizin.orglibretexts.org

Given the absence of specific catalytic applications for HNFBH in the provided search results, a detailed discussion of reaction discovery and mechanistic insights for HNFBH scaffolds in catalytic cycles cannot be provided. However, in general, catalytic cycles involving metal complexes often involve elementary steps such as ligand substitution, oxidative addition, reductive elimination, and insertion reactions. fiveable.me The design of the ligand plays a crucial role in determining the catalytic activity and selectivity by influencing the electronic and steric environment around the metal center. fiveable.memdpi.com Further research would be needed to elucidate any specific catalytic roles and mechanisms associated with HNFBH.

Electrochemical Behavior and Redox Chemistry

Electrochemical behavior describes how a compound interacts with an electric current, typically involving electron transfer processes (oxidation and reduction, collectively known as redox reactions). Organic electrochemistry focuses on these transformations in organic molecules, offering sustainable routes for synthesis by reducing byproducts and utilizing cleaner energy sources.

Hydrazones, as a class of organic compounds, often exhibit characteristic electrochemical behavior due to the presence of their azomethine (C=N) and hydrazine (B178648) (-NH-NH-) linkages. These functional groups can undergo reversible or irreversible electron transfer steps, leading to cathodic (reduction) or anodic (oxidation) peaks in techniques like cyclic voltammetry. For instance, the electrochemical reduction of some substituted hydrazones on a platinum electrode in dimethylformamide has been shown to involve a two-electron transfer to the -N=CH- double bond, forming a dianion. This process is often followed by subsequent chemical reactions, indicating an ECEC (electron transfer-chemical reaction-electron transfer-chemical reaction) mechanism.

HNFBH's function as an iron chelator inherently involves redox chemistry, as iron exists in different oxidation states (Fe(II) and Fe(III)) which readily donate or accept electrons fishersci.fi. The ability of HNFBH to extract iron from infected cells and its synergistic action with other iron chelators suggest its involvement in modulating intracellular iron pools and their associated redox activities chemicalbook.comashpublications.org. However, specific electrochemical data, such as cyclic voltammograms or formal potentials, directly characterizing the redox behavior of 2-hydroxy-1-naphthylaldehyde m-fluorobenzoyl hydrazone (HNFBH) itself were not detailed in the provided search results. Studies on related hydrazones indicate that their electrochemical properties can be influenced by substituents on the aromatic rings, affecting the electronic density distribution and, consequently, their half-wave potentials.

Electrosynthesis and Electrochemical Functionalization Strategies

Electrosynthesis offers a green and efficient alternative for the synthesis of organic compounds by using electricity as the oxidant or reductant fishersci.fi. It allows for the direct harnessing of electrical current to perform oxidative or reductive processes under mild and safe conditions, often without the need for stoichiometric chemical reagents nih.gov. Electrochemical functionalization strategies involve introducing new functional groups onto a molecule through electrochemical reactions. Hydrazones are versatile reagents in organic synthesis and have been explored for electrosynthetic oxidative transformations, including the construction of azacycles, C(sp2)-H functionalization, and the generation of diazo compounds nih.gov.

While general strategies for the electrosynthesis and electrochemical functionalization of hydrazones have been developed, specific information regarding the electrosynthesis of 2-hydroxy-1-naphthylaldehyde m-fluorobenzoyl hydrazone (HNFBH) or its electrochemical functionalization strategies was not found in the available search results. The synthesis of hydrazones is commonly achieved through the condensation of hydrazine derivatives with aldehydes or ketones nih.gov.

Mechanistic Insights into Biological Interactions of Hnfbh Non Clinical Focus

Molecular Mechanisms of Enzyme and Protein Interactions

Enzymes and proteins are fundamental to virtually all biological processes, making them primary targets for therapeutic agents. The interaction of any compound with these macromolecules is governed by a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. pressbooks.pub The specificity of these interactions is dictated by the complementary shapes and chemical properties of the compound and the protein's binding site. pressbooks.pubwikipedia.org

Enzymes, as biological catalysts, accelerate chemical reactions by lowering the activation energy. wikipedia.org A compound like HNFBH could modulate enzyme activity through several mechanisms:

Competitive Inhibition: The compound could bind to the active site of an enzyme, preventing the substrate from binding. britannica.com

Non-competitive Inhibition: It might bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency. wikipedia.orgbritannica.com

Activation: Conversely, binding to an allosteric site could also enhance an enzyme's activity. britannica.com

The interaction with non-enzymatic proteins could lead to the modulation of their functions, such as signal transduction, transport, or structural integrity. Understanding these interactions at a molecular level would require techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to visualize the binding mode and identify key interacting residues.

Table 1: Hypothetical Interaction Profile of HNFBH with Key Proteins

| Target Protein/Enzyme | Type of Interaction | Potential Biological Effect |

| Enzyme A | Competitive Inhibition | Decrease in metabolic product X |

| Protein B | Allosteric Modulation | Alteration of cellular signaling pathway Y |

| Transport Protein C | Binding and Inhibition | Reduced transport of substrate Z across the cell membrane |

This table is illustrative and not based on actual data for HNFBH.

Iron Chelation Mechanisms in Model Biological Systems

Iron is a critical element for numerous physiological processes, but its excess can be toxic due to its ability to catalyze the formation of reactive oxygen species (ROS). researchgate.net Iron chelators are molecules that can bind to iron, rendering it inactive and promoting its excretion. researchgate.netnih.gov The effectiveness of an iron chelator depends on its affinity and specificity for iron, as well as its ability to access iron within biological compartments.

The concentration of metal ions within cells is tightly regulated in a process known as metal homeostasis. nih.govnih.govresearchgate.net Disruptions in this balance are associated with various pathological conditions. nih.govresearchgate.net A compound with iron-chelating properties could influence intracellular iron homeostasis by:

Binding to the Labile Iron Pool: Chelating free iron within the cytoplasm, thereby reducing its availability for Fenton and Haber-Weiss reactions that generate harmful ROS.

Mobilizing Iron from Storage Proteins: Potentially removing iron from storage proteins like ferritin, making it available for excretion.

Interfering with Iron Transport: Affecting the function of iron transport proteins that regulate iron influx and efflux from the cell. nih.gov

The study of these mechanisms in model biological systems, such as cell cultures, would involve monitoring changes in intracellular iron levels, ROS production, and the expression of proteins involved in iron metabolism.

In some cases, the combination of two or more chelating agents can result in a synergistic effect, where the combined effect is greater than the sum of their individual effects. nih.gov This can be due to several factors, such as:

Different Targeting: One agent might be more effective at mobilizing iron from tissues, while another is more efficient at capturing it in the bloodstream for excretion.

Formation of Mixed-Ligand Complexes: The two agents could cooperate to form a more stable and excretable complex with iron.

Table 2: Hypothetical Synergistic Iron Chelation with HNFBH

| Combination | Observed Effect on Iron Levels | Isobologram Analysis |

| HNFBH + Deferoxamine (B1203445) | Significant reduction compared to individual agents | Synergistic |

| HNFBH + Deferiprone | Additive reduction | Additive |

This table is illustrative and not based on actual data for HNFBH.

Applications of Hnfbh in Advanced Materials Science Focus on Chemical Principles

Design and Synthesis of Functional Materials Incorporating Hydrazone Moieties

The design and synthesis of functional materials often leverage the inherent properties of specific chemical structures. Hydrazone moieties (R1R2C=NNR3R4) are known for their ability to form Schiff bases, participate in coordination chemistry with metal ions, and exhibit reversible covalent bonding. These characteristics make them attractive for developing materials with tunable properties, such as self-healing polymers, dynamic covalent networks, and responsive hydrogels. However, specific methodologies or detailed research findings on the design and synthesis of functional materials utilizing HNFBH are not documented.

Integration into Hybrid and Composite Material Architectures

Hybrid and composite materials combine two or more distinct materials to achieve enhanced properties. The integration of organic components, such as hydrazone derivatives, into inorganic or polymeric matrices can lead to novel materials with synergistic functionalities. This can involve incorporating the hydrazone compound as a filler, a cross-linking agent, or a surface modifier to improve mechanical, thermal, or chemical properties. While the general concept of incorporating hydrazones into hybrid and composite architectures is a recognized area of research, specific instances or detailed studies on the integration of HNFBH into such material systems are not reported.

Exploration of Optical and Electronic Properties in Hydrazone-Based Materials

The optical and electronic properties of materials are crucial for applications in optoelectronics, sensors, and displays. Hydrazone derivatives can exhibit interesting optical properties, such as fluorescence and chromism, due to their conjugated π-systems and potential for intramolecular charge transfer. Their electronic properties can also be influenced by the presence of heteroatoms and conjugation, leading to semiconducting or conductive behaviors when appropriately designed and integrated into materials. However, specific investigations into the optical and electronic properties of HNFBH within materials science contexts, including detailed research findings or data, are not available in the public domain.

Compound Names and PubChem CIDs

Future Research Directions and Emerging Opportunities for Hnfbh Compound

Development of Novel and Sustainable Synthetic Routes

The ability to produce HNFBH and its derivatives efficiently and sustainably is paramount for its widespread study and application. Future research must prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable feedstocks where possible. rsc.org

Key research objectives in this area include:

Exploration of Biocatalysis: Utilizing enzymes or whole-cell systems to perform key synthetic steps under mild conditions, offering high selectivity and reducing the need for protecting groups.

Continuous Flow Chemistry: Developing continuous manufacturing processes that offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Photocatalytic and Electrosynthetic Methods: Harnessing light or electrical energy to drive synthetic transformations, providing access to novel reaction pathways and reducing reliance on harsh chemical reagents. hilarispublisher.comresearchgate.net

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. researchgate.net

Advanced Computational Design and Predictive Modeling

Computational chemistry and machine learning are poised to revolutionize the study of new molecules like HNFBH. hilarispublisher.com By building accurate predictive models, researchers can screen virtual libraries of HNFBH derivatives for desired properties, significantly accelerating the discovery process and reducing the need for laborious and expensive experimental work. nih.govplos.org

Future computational efforts should focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict electronic structure, reactivity, and spectroscopic properties of HNFBH and its analogues.

Machine Learning (ML) Models: Training ML algorithms on existing chemical data to develop quantitative structure-property relationship (QSPR) models. These can rapidly predict properties such as solubility, stability, and potential catalytic activity. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the behavior of HNFBH in different environments (e.g., in solution, at an interface) to understand its conformational dynamics and interactions with other molecules. nih.gov This is crucial for designing HNFBH-based materials or catalysts.

Table 2: Example of a Predictive Model for HNFBH Derivative Properties

| Derivative | Predicted Property (e.g., Band Gap, eV) | Experimental Validation (eV) | Model Accuracy (%) |

|---|---|---|---|

| HNFBH-Core | 3.15 | 3.20 | 98.4 |

| HNFBH-Derivative A | 2.85 | 2.91 | 97.9 |

| HNFBH-Derivative B | 3.40 | 3.35 | 98.5 |

Expansion of Catalytic Applications through HNFBH Derivatives

The core structure of HNFBH may serve as a versatile scaffold for the design of new catalysts. By systematically modifying its peripheral chemical groups, it may be possible to tune its electronic and steric properties to facilitate specific chemical transformations. The development of novel synthetic routes is crucial for accessing a diverse range of these derivatives. nih.govresearchgate.netiiserpune.ac.inrsc.org

Promising areas for investigation include:

Asymmetric Catalysis: Introducing chiral moieties to the HNFBH framework to create catalysts for enantioselective reactions, which are of high importance in the pharmaceutical industry.

Photoredox Catalysis: Designing HNFBH derivatives that can absorb visible light and participate in single-electron transfer processes, enabling the development of new, green chemical reactions. mdpi.com

Electrocatalysis: Immobilizing HNFBH derivatives on electrode surfaces to catalyze important reactions for energy conversion, such as water splitting or CO2 reduction.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique properties of the HNFBH compound could be harnessed through its integration into advanced materials. This requires close collaboration between chemists, materials scientists, and engineers to design, synthesize, and characterize new functional materials. mit.eduharvard.edu Interdisciplinary research is key to translating the molecular properties of HNFBH into macroscopic material functions. unh.edunorthwestern.edu

Emerging opportunities in this area involve:

Organic Electronics: Incorporating HNFBH as a component in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), or field-effect transistors (OFETs), leveraging its potential electronic and photophysical properties.

Porous Materials: Using HNFBH derivatives as building blocks for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These materials could have applications in gas storage, separation, and catalysis.

Smart Materials: Designing polymers or gels containing the HNFBH moiety that respond to external stimuli such as light, heat, or chemical analytes, leading to applications in sensing, drug delivery, or self-healing materials.

Deepening Mechanistic Understanding of Photochemical and Electrochemical Processes

A fundamental understanding of how HNFBH interacts with light and electricity is essential for its application in photochemistry and electrochemistry. researchgate.netnih.gov This involves elucidating the complex sequence of events that occur following photoexcitation or electron transfer.

Key research questions to be addressed include:

Excited-State Dynamics: Using ultrafast laser spectroscopy to map the deactivation pathways of photoexcited HNFBH, identifying the lifetimes and characteristics of its singlet and triplet states. A thorough understanding of these mechanistic photophysics is a prerequisite for many applications. rsc.org

Redox Chemistry: Employing techniques like cyclic voltammetry to determine the oxidation and reduction potentials of HNFBH and its derivatives. This information is critical for designing electrocatalytic systems and understanding its stability in electronic devices.

Reaction Intermediates: Combining spectroscopic and computational methods to identify and characterize transient species formed during photochemical or electrochemical reactions. This knowledge is crucial for optimizing reaction conditions and controlling product selectivity. msu.educardiff.ac.uk

By pursuing these integrated research directions, the scientific community can systematically uncover the full potential of the this compound, paving the way for innovations across a multitude of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.